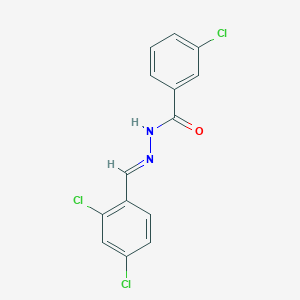

3-chloro-N'-(2,4-dichlorobenzylidene)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

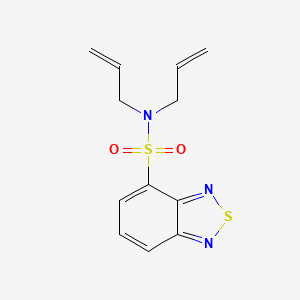

"3-chloro-N'-(2,4-dichlorobenzylidene)benzohydrazide" is a chemical compound belonging to the class of benzohydrazide derivatives. These compounds are of significant interest due to their diverse biological activities and potential applications in various fields.

Synthesis Analysis

Benzohydrazide compounds, including derivatives similar to "this compound", are typically synthesized through a condensation reaction. The process involves the reaction of benzaldehyde derivatives with hydrazide under controlled conditions. The synthesis is often characterized using methods such as elemental analysis and single-crystal X-ray diffraction (Han, 2013).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is generally stabilized by hydrogen bonds and weak π-π stacking interactions. X-ray crystallography reveals configurations with respect to the C=N double bond and C-N single bond. These structures are often non-planar and exist in trans or cis configurations depending on the specific substituents (Fun et al., 2008).

Chemical Reactions and Properties

Benzohydrazide compounds can undergo various chemical reactions, forming different derivatives and exhibiting diverse chemical properties. These reactions often involve changes in the substituents on the benzene rings or modifications of the hydrazide group. The chemical reactivity can be influenced by the presence of electron-withdrawing or electron-donating groups (Lei et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as crystallization patterns and unit cell dimensions, are closely related to their molecular structure. These properties are typically characterized using techniques like X-ray crystallography, which provide detailed information on the crystalline form and space groups of the compounds (Zhou & Ma, 2012).

Chemical Properties Analysis

The chemical properties of benzohydrazide derivatives can be explored through spectroscopic techniques like NMR and IR spectroscopy. These methods help in understanding the molecular interactions, bond formations, and overall chemical behavior of the compounds. The presence of specific functional groups significantly influences their chemical properties (Arunagiri et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have synthesized various benzohydrazide derivatives, including those with halido-substituted moieties, to explore their structural and chemical properties. For example, Lingjie He et al. (2018) synthesized chlorido-substituted hydrazone compounds and their vanadium(V) complexes, characterized by IR, UV–Vis, and 1H NMR spectra, and evaluated their antimicrobial activity against a range of bacteria and fungi (He et al., 2018). Similarly, other studies have focused on the crystal structures and antimicrobial activities of N'-[2,5-dihydroxybenzylidene]-3,4,5-trimethoxybenzohydrazide and related compounds, highlighting the influence of electron-withdrawing groups on antimicrobial efficacy (Han, 2013).

Antimicrobial Activities

The antibacterial properties of benzohydrazide derivatives have been a significant focus of research. Studies like that of Szczesio et al. (2018) examined the antibacterial properties of benzyl methyl (3,4-dichlorobenzoyl)carbonohydrazonodithioate and related dithioesters, finding that substitutions on the aromatic ring strongly influence biological activity against various strains (Szczesio et al., 2018).

Anticancer Activities

In addition to antimicrobial properties, benzohydrazide derivatives have been explored for their potential anticancer activities. For instance, research on the synthesis, crystal structure, and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives, starting from benzohydrazide, investigated their antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).

Catalytic and Binding Activities

Further studies have examined the catalytic and DNA binding activities of benzohydrazide derivatives. El‐Gammal et al. (2021) synthesized new Schiff base ligands from benzohydrazide, characterizing their Co(II), Ni(II), and Cu(II) complexes to explore their catalytic, DNA binding, and antibacterial activities (El‐Gammal et al., 2021).

Photoisomerization and Photoluminescence Properties

Some studies have also explored the unique photoisomerization and photoluminescence properties of benzohydrazide derivatives, indicating potential applications in materials science and molecular engineering (Lin et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-chloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3N2O/c15-11-3-1-2-9(6-11)14(20)19-18-8-10-4-5-12(16)7-13(10)17/h1-8H,(H,19,20)/b18-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNKOWHXNSDWQW-QGMBQPNBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5509970.png)

![ethyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5509972.png)

![(4S*)-1-[(4'-fluorobiphenyl-4-yl)carbonyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5509977.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5510001.png)

![2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5510009.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,5-dimethylbenzamide](/img/structure/B5510022.png)

![4-{[(4-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5510058.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide](/img/structure/B5510072.png)